![molecular formula C25H44O5 B13385202 Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate](/img/structure/B13385202.png)
Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl unoprostone is a synthetic docosanoid and a derivative of docosahexaenoic acid. It is primarily used in ophthalmology for the treatment of open-angle glaucoma and ocular hypertension. The compound works by reducing intraocular pressure, which helps prevent damage to the optic nerve and loss of vision .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isopropyl unoprostone is synthesized through a multi-step process that involves the esterification of unoprostone with isopropyl alcohol. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of isopropyl unoprostone involves large-scale esterification reactions followed by purification steps such as distillation and crystallization. The final product is then formulated into ophthalmic solutions for clinical use .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl unoprostone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unoprostone free acid.
Hydrolysis: Isopropyl unoprostone can be hydrolyzed to yield unoprostone and isopropyl alcohol.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Oxidation: Unoprostone free acid.
Hydrolysis: Unoprostone and isopropyl alcohol.
Reduction: Various reduced derivatives of unoprostone.
Wissenschaftliche Forschungsanwendungen
Isopropyl unoprostone has several scientific research applications:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its neuroprotective properties and its ability to regulate big potassium channels.
Medicine: Primarily used in the treatment of glaucoma and ocular hypertension. It has also been studied for its potential in treating retinitis pigmentosa.
Industry: Utilized in the formulation of ophthalmic solutions and other pharmaceutical products.
Wirkmechanismus
Isopropyl unoprostone exerts its effects by increasing the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure. The compound activates big potassium channels, which leads to relaxation of the trabecular meshwork and increased aqueous humor outflow . Additionally, it has been shown to have neuroprotective effects, which may contribute to its therapeutic benefits in ocular diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Latanoprost: Another prostaglandin analogue used to reduce intraocular pressure.
Travoprost: Similar to latanoprost, used for the treatment of glaucoma.
Bimatoprost: A prostamide analogue with similar applications in ophthalmology.
Uniqueness
Isopropyl unoprostone is unique in its dual mechanism of action, combining intraocular pressure reduction with neuroprotective effects. This makes it particularly valuable in the treatment of ocular diseases where both pressure reduction and neuroprotection are desired .
Eigenschaften
IUPAC Name |
propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O5/c1-4-5-6-7-10-13-20(26)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-25(29)30-19(2)3/h8,11,19,21-24,27-28H,4-7,9-10,12-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUPXHKCPIKWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861262 |
Source


|
| Record name | Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride](/img/structure/B13385128.png)
![[8,14,18-Trihydroxy-19-(4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl)-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B13385129.png)

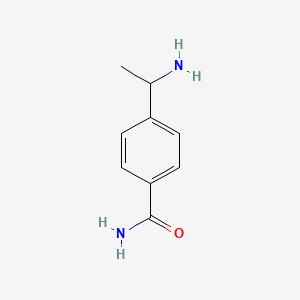
![2-[[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol](/img/structure/B13385142.png)
![4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13385151.png)
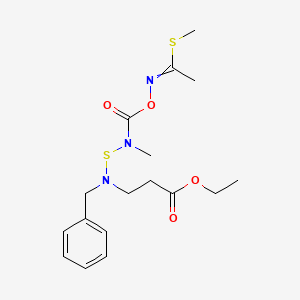
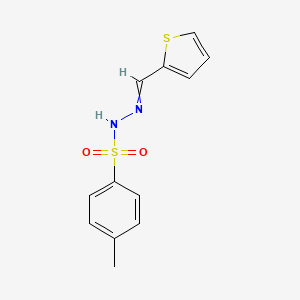
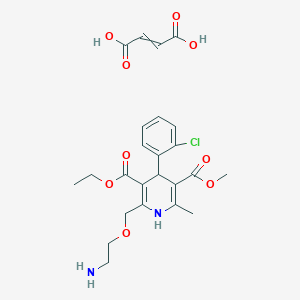
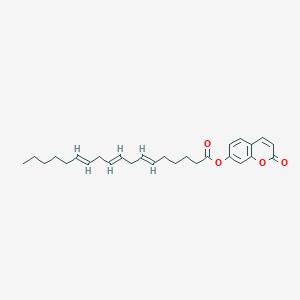
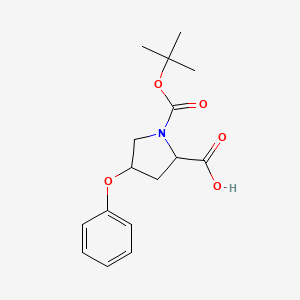

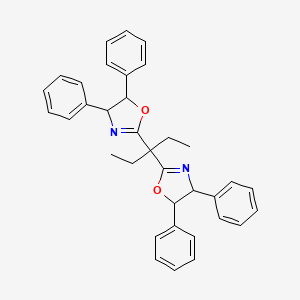
![17-Hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385190.png)
